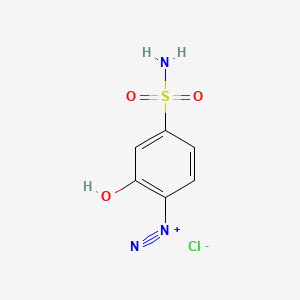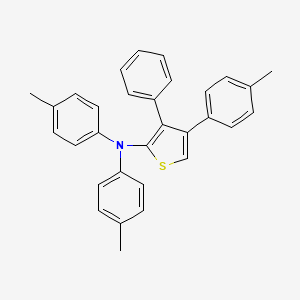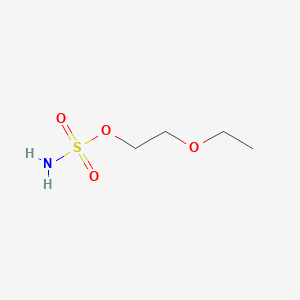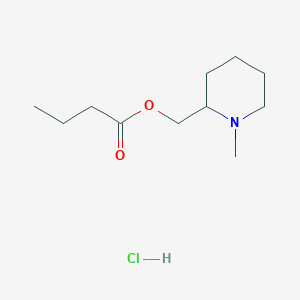
2-Hydroxy-4-sulfamoylbenzene-1-diazonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-4-sulfamoylbenzene-1-diazonium chloride is an aromatic diazonium compound. Diazonium compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used in dyeing processes. This compound is characterized by the presence of a diazonium group (-N₂⁺) attached to a benzene ring, along with hydroxyl and sulfamoyl substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2-Hydroxy-4-sulfamoylbenzene-1-diazonium chloride typically involves the diazotization of 2-Hydroxy-4-sulfamoylaniline. The process includes the following steps:
Diazotization Reaction: The primary aromatic amine (2-Hydroxy-4-sulfamoylaniline) is treated with nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid or sulfuric acid.
Reaction Conditions: The reaction is usually carried out at low temperatures (0-5°C) to stabilize the diazonium salt formed.
Industrial Production Methods: In an industrial setting, the diazotization process is scaled up using continuous flow reactors to ensure consistent temperature control and efficient mixing of reactants. The use of automated systems helps in maintaining the reaction conditions and improving the yield of the diazonium salt.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxy-4-sulfamoylbenzene-1-diazonium chloride undergoes various types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxyl groups, or cyanides through reactions like the Sandmeyer reaction
Coupling Reactions: The diazonium compound can react with phenols or aromatic amines to form azo compounds, which are characterized by the presence of a nitrogen bridge between two aromatic rings.
Common Reagents and Conditions:
Substitution Reactions: Copper(I) chloride, copper(I) bromide, potassium iodide, and sodium cyanide are commonly used reagents.
Coupling Reactions: Phenol or aniline derivatives in the presence of a base like sodium hydroxide.
Major Products:
Substitution Reactions: Products include halogenated benzenes, phenols, and benzonitriles.
Coupling Reactions: Azo compounds, which are often brightly colored and used as dyes.
Applications De Recherche Scientifique
2-Hydroxy-4-sulfamoylbenzene-1-diazonium chloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Hydroxy-4-sulfamoylbenzene-1-diazonium chloride involves the formation of a diazonium ion, which can undergo various reactions:
Molecular Targets: The diazonium ion can react with nucleophiles, leading to the formation of substituted aromatic compounds.
Pathways Involved: The primary pathway involves the generation of the diazonium ion through diazotization, followed by substitution or coupling reactions depending on the reactants and conditions.
Comparaison Avec Des Composés Similaires
Benzenediazonium chloride: Similar in structure but lacks the hydroxyl and sulfamoyl groups.
2-Hydroxybenzenediazonium chloride: Similar but lacks the sulfamoyl group.
4-Sulfamoylbenzenediazonium chloride: Similar but lacks the hydroxyl group.
Uniqueness: 2-Hydroxy-4-sulfamoylbenzene-1-diazonium chloride is unique due to the presence of both hydroxyl and sulfamoyl groups, which can influence its reactivity and the types of reactions it can undergo. This dual functionality makes it a versatile compound in organic synthesis and industrial applications .
Propriétés
Numéro CAS |
799767-11-6 |
|---|---|
Formule moléculaire |
C6H6ClN3O3S |
Poids moléculaire |
235.65 g/mol |
Nom IUPAC |
2-hydroxy-4-sulfamoylbenzenediazonium;chloride |
InChI |
InChI=1S/C6H5N3O3S.ClH/c7-9-5-2-1-4(3-6(5)10)13(8,11)12;/h1-3H,(H2-,8,10,11,12);1H |
Clé InChI |
GCDPAZJFLOJZJN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1S(=O)(=O)N)O)[N+]#N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Chlorophenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B12535416.png)
![3-[2-(3-Phenylprop-1-EN-1-YL)phenyl]prop-2-enoic acid](/img/structure/B12535426.png)
![3,3a-Dihydro-4H-cyclopenta[a]naphthalen-4-one](/img/structure/B12535440.png)


![1-(2-{[2-(Ethylsulfanyl)ethyl]sulfanyl}ethyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B12535462.png)
![(4S)-2-[(Diphenylmethylidene)amino]-4-methylhexanenitrile](/img/structure/B12535469.png)
![4-[(Anthracen-9-YL)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B12535475.png)


![3-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]propan-1-ol](/img/structure/B12535501.png)
![2-[(Octadecanoylcarbamothioyl)amino]benzoic acid](/img/structure/B12535507.png)
![4-[Amino(cyano)methyl]phenyl acetate](/img/structure/B12535510.png)

